PRT-060318

Description

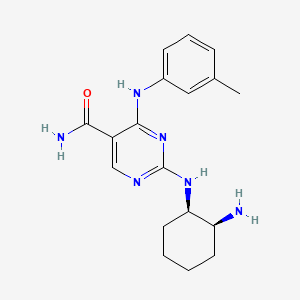

Structure

3D Structure

Properties

IUPAC Name |

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNTWOVDIXCHHS-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PRT-060318: A Technical Guide to a Selective Spleen Tyrosine Kinase (Syk) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRT-060318, also known as PRT318, is a potent and highly selective, orally bioavailable small molecule inhibitor of spleen tyrosine kinase (Syk). Syk is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells. By targeting Syk, this compound has demonstrated significant therapeutic potential in preclinical models of various hematological malignancies and autoimmune disorders, most notably chronic lymphocytic leukemia (CLL) and heparin-induced thrombocytopenia (HIT). This technical guide provides an in-depth overview of the function, mechanism of action, and key experimental data related to this compound.

Core Function and Mechanism of Action

This compound functions as a selective inhibitor of spleen tyrosine kinase (Syk), a key enzyme in intracellular signaling pathways.[1][2] Syk is crucial for transducing signals from immunoreceptors that contain immunoreceptor tyrosine-based activation motifs (ITAMs).[3] These receptors are pivotal for the activation and function of various immune cells, including B-cells and platelets.

The primary mechanism of action of this compound involves the competitive inhibition of ATP binding to the Syk kinase domain, thereby blocking its catalytic activity. This prevents the phosphorylation of downstream substrates and effectively abrogates the signaling cascade.

Inhibition of B-cell Receptor (BCR) Signaling

In B-cells, Syk is essential for signaling downstream of the B-cell receptor (BCR). Upon antigen binding, Syk is recruited to the phosphorylated ITAMs of the BCR complex and initiates a cascade of signaling events that lead to B-cell proliferation, survival, and differentiation. This compound effectively blocks this pathway, leading to the inhibition of BCR-dependent B-cell activation.[2] This mechanism is particularly relevant in the context of B-cell malignancies like Chronic Lymphocytic Leukemia (CLL), where aberrant BCR signaling is a key driver of disease progression.

Caption: Inhibition of BCR Signaling by this compound.

Attenuation of Fc Receptor (FcR) Signaling

This compound also inhibits signaling downstream of Fc receptors (FcRs), which contain ITAMs.[3] This is particularly relevant in the pathophysiology of heparin-induced thrombocytopenia (HIT), a prothrombotic disorder initiated by antibodies against platelet factor 4 (PF4)-heparin complexes. These immune complexes cross-link FcγRIIA receptors on platelets, leading to ITAM phosphorylation, Syk activation, and subsequent platelet activation and aggregation.[3] By inhibiting Syk, this compound prevents this FcγRIIA-mediated platelet activation.[3][4]

Caption: Inhibition of FcR Signaling in Platelets by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell/Assay Type | Reference |

| Syk IC50 | 4 nM | Cell-free kinase assay | [1][2][5] |

| Kinase Selectivity | 92% inhibition of Syk at 50 nM | Panel of 270 kinases | [5][6] |

| Convulxin-induced Platelet Aggregation IC50 | 2.5 µM | Human platelet-rich plasma | [5][6] |

| HIT Immune Complex-induced Platelet Aggregation | Complete inhibition at 0.3-3 µM | Human and transgenic mouse platelets | [3][7] |

Table 2: In Vivo Efficacy in a Mouse Model of Heparin-Induced Thrombocytopenia

| Parameter | Value | Dosing Regimen | Mouse Model | Reference |

| Nadir Platelet Count (% of baseline) | 89.8% ± 1.1% (this compound) vs. 48.8% ± 6.7% (vehicle) | 30 mg/kg, orally, twice daily | Transgenic HIT model | [7] |

| Plasma Concentration (2 hours post-dose) | 7.1 µM | 30 mg/kg, orally | Transgenic HIT model | [7] |

Experimental Protocols

Syk Kinase Inhibition Assay (Cell-Free)

A common method to determine the IC50 of an inhibitor for a purified kinase is the ADP-Glo™ Kinase Assay.

-

Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The kinase reaction is performed by incubating the kinase (Syk), a substrate (e.g., a generic peptide substrate), and ATP. The inhibitor (this compound) is added at various concentrations. After the reaction, the remaining ATP is depleted, and the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Protocol Outline:

-

Dilute purified Syk enzyme, substrate, and ATP in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

-

Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept constant across all wells) to a 384-well plate.

-

Add the Syk enzyme to the wells.

-

Initiate the reaction by adding the substrate/ATP mix.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure ADP production according to the ADP-Glo™ Kinase Assay protocol (Promega).

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

Caption: Workflow for a Cell-Free Syk Kinase Inhibition Assay.

Chronic Lymphocytic Leukemia (CLL) Cell Viability Assay

-

Principle: To assess the effect of this compound on the viability of CLL cells, primary CLL cells from patients or CLL cell lines are cultured in the presence of the inhibitor. Cell viability can be measured using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Protocol Outline:

-

Isolate peripheral blood mononuclear cells (PBMCs) from CLL patients by density gradient centrifugation.

-

Culture CLL cells (e.g., at 1 x 106 cells/mL) in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Treat the cells with a dose range of this compound or vehicle control (DMSO).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.

-

In Vivo Heparin-Induced Thrombocytopenia (HIT) Mouse Model

-

Principle: A transgenic mouse model expressing human FcγRIIA and human platelet factor 4 (PF4) is used to mimic human HIT. These mice are treated with a HIT-like monoclonal antibody (KKO) and heparin to induce thrombocytopenia and thrombosis. The efficacy of this compound is evaluated by its ability to prevent the drop in platelet count and reduce thrombosis.

-

Protocol Outline:

-

Administer the HIT-like antibody KKO (e.g., 20 mg/kg, intraperitoneally) to the transgenic mice on day 0.

-

Divide the mice into a treatment group receiving this compound (e.g., 30 mg/kg, orally by gavage, twice daily) and a control group receiving vehicle (e.g., water).

-

Administer heparin (e.g., 1600 U/kg, subcutaneously, once daily) to both groups.

-

Monitor platelet counts daily by collecting blood samples.

-

At the end of the study, assess thrombosis, for example, by histological analysis of lung tissue.

-

Caption: Experimental Workflow for the In Vivo HIT Mouse Model.

Conclusion

This compound is a potent and selective Syk inhibitor with a well-defined mechanism of action. Its ability to block ITAM-mediated signaling in both B-cells and platelets underscores its therapeutic potential for a range of immunological and hematological disorders. The preclinical data, particularly in models of CLL and HIT, provide a strong rationale for its further investigation and development. This technical guide summarizes the core knowledge surrounding this compound, offering a valuable resource for researchers and drug development professionals in the field.

References

- 1. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

PRT-060318: A Deep Dive into Its Downstream Signaling Pathways and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

PRT-060318, a potent and selective inhibitor of spleen tyrosine kinase (Syk), has emerged as a significant molecule of interest in therapeutic development, particularly for hematological malignancies and inflammatory disorders. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound, offering a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Syk Kinase

This compound exerts its biological effects through the highly specific inhibition of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase crucial for signaling in various hematopoietic cells. Syk plays a central role in transducing signals from immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcRs), which contain immunoreceptor tyrosine-based activation motifs (ITAMs).

Upon ligand binding to these receptors, Src family kinases phosphorylate the ITAMs, creating docking sites for the tandem SH2 domains of Syk. This recruitment leads to the phosphorylation and activation of Syk, initiating a cascade of downstream signaling events that ultimately regulate cellular processes such as proliferation, differentiation, survival, and inflammatory responses.

This compound acts as a competitive inhibitor at the ATP-binding site of Syk, preventing its phosphorylation and subsequent activation. This blockade of Syk function is the primary mechanism through which this compound modulates downstream signaling pathways.

Downstream Signaling Pathways Modulated by this compound

The inhibition of Syk by this compound has profound effects on multiple downstream signaling cascades. The most well-characterized of these are the pathways originating from the B-cell receptor and Fc receptors.

B-Cell Receptor (BCR) Signaling

In B-cells, this compound effectively attenuates BCR-mediated signaling, a pathway often dysregulated in B-cell malignancies like chronic lymphocytic leukemia (CLL).

-

Inhibition of Downstream Kinases: By blocking Syk activation, this compound prevents the phosphorylation and activation of downstream kinases, including Bruton's tyrosine kinase (BTK) and phospholipase C-gamma 2 (PLCγ2).

-

Calcium Mobilization: The activation of PLCγ2 is critical for the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which lead to the release of intracellular calcium stores and the activation of protein kinase C (PKC), respectively. This compound abrogates this BCR-induced calcium flux.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is a key downstream effector of BCR signaling. This compound has been shown to inhibit the phosphorylation of ERK1/2 in response to BCR stimulation.[1]

-

Cell Survival and Proliferation: The culmination of these signaling events is the activation of transcription factors such as NF-κB, which promotes B-cell survival and proliferation. By inhibiting the initial steps of the BCR cascade, this compound effectively antagonizes the survival of malignant B-cells.[1]

-

Chemokine Secretion: this compound also inhibits the BCR-dependent secretion of chemokines like CCL3 and CCL4, which are crucial for the interaction of CLL cells with their microenvironment.[1]

Fc Receptor (FcR) Signaling

This compound also potently inhibits signaling downstream of FcγRIIA, an ITAM-containing receptor expressed on platelets and other myeloid cells.[2] This has significant implications for conditions like heparin-induced thrombocytopenia (HIT).

-

Platelet Activation: Cross-linking of FcγRIIA by immune complexes (e.g., heparin-platelet factor 4 complexes in HIT) leads to Syk-dependent platelet activation, aggregation, and thrombosis.[2] this compound effectively blocks this FcγRIIA-mediated platelet activation.[2]

-

Intracellular Calcium Mobilization: Similar to BCR signaling, FcγRIIA-mediated Syk activation triggers a cascade leading to increased intracellular calcium. This compound dose-dependently inhibits this calcium mobilization in platelets.[2]

-

Thrombosis: In preclinical models, oral administration of this compound has been shown to prevent thrombocytopenia and thrombosis induced by HIT immune complexes.[2]

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of this compound.

| Parameter | Value | Cell/System | Reference |

| IC50 for Syk Kinase | 4 nM | Purified Syk kinase | [1][3] |

| IC50 for Erk1/2 Phosphorylation | 0.01585 µM | Ramos cells | [3] |

| Inhibition of Syk Kinase | 92% at 50 nM | Kinase profiler assay | [1] |

Experimental Protocols

In Vitro Syk Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Syk kinase.

-

Methodology:

-

A radiometric filter-binding assay is typically used with purified recombinant human Syk kinase.

-

The kinase reaction is initiated by adding ATP to a mixture of the kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of this compound.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

-

The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Phospho-Syk and Phospho-ERK Assays

-

Objective: To assess the inhibitory effect of this compound on the phosphorylation of Syk and downstream targets like ERK in a cellular context.

-

Methodology:

-

Cell Culture: A suitable B-cell line (e.g., Ramos, DHL4) is cultured in appropriate media (e.g., RPMI with 10% fetal bovine serum).[2]

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).[2]

-

Cell Stimulation: Cells are then stimulated with a BCR agonist (e.g., anti-IgM or anti-IgG) for a short period (e.g., 15-30 minutes) at 37°C to induce receptor signaling.[2]

-

Cell Lysis: The reaction is stopped by placing the cells on ice and lysing them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Western Blotting or ELISA: Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane for Western blotting using specific antibodies against phospho-Syk, total Syk, phospho-ERK, and total ERK. Alternatively, a sandwich ELISA format can be used for higher throughput analysis.

-

Densitometry: The band intensities on the Western blots are quantified using densitometry software, and the ratio of phosphorylated protein to total protein is calculated.

-

Platelet Aggregation Assay

-

Objective: To evaluate the effect of this compound on platelet aggregation induced by various agonists.

-

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into citrate-containing tubes. PRP is obtained by centrifugation at a low speed.

-

Compound Incubation: PRP is incubated with different concentrations of this compound or vehicle at 37°C.

-

Agonist-Induced Aggregation: Platelet aggregation is initiated by adding an agonist, such as a cross-linking anti-FcγRIIA antibody, collagen, or ADP, to the PRP in an aggregometer.

-

Measurement: The change in light transmittance through the PRP is continuously monitored as a measure of platelet aggregation.

-

Data Analysis: The maximum aggregation percentage is determined for each condition, and dose-response curves are generated to calculate IC50 values.

-

Conclusion

This compound is a highly specific inhibitor of Syk kinase that effectively disrupts downstream signaling pathways crucial for the pathobiology of various diseases. Its ability to block BCR and FcR signaling underscores its therapeutic potential in B-cell malignancies and antibody-mediated inflammatory and thrombotic conditions. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are essential for the continued development and clinical application of this promising therapeutic agent.

References

In vitro characterization of PRT-060318

An In-Depth Technical Guide to the In Vitro Characterization of PRT-060318

Introduction

This compound, also known as PRT318, is a potent and selective small molecule inhibitor of spleen tyrosine kinase (Syk).[1][2][3][4] Syk is a critical non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[5][6] It is activated downstream of immunoreceptors that contain an immunoreceptor tyrosine-based activation motif (ITAM), such as the B-cell receptor (BCR) and certain Fc receptors (FcR).[5][7][8] Due to its central role in immune cell activation, Syk has emerged as a significant therapeutic target for a range of conditions, including autoimmune diseases and hematological malignancies. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its biochemical and cellular activities, mechanism of action, and the experimental protocols used for its evaluation.

Biochemical Characterization: Kinase Inhibition and Selectivity

The primary biochemical feature of this compound is its potent and selective inhibition of Syk kinase.

Enzymatic Activity

In cell-free enzymatic assays, this compound demonstrates high potency against purified Syk kinase.[2][3]

| Target Kinase | IC50 (nM) |

| Syk | 4[2][3][4] |

Table 1: Enzymatic potency of this compound against Syk kinase.

Kinase Selectivity

The selectivity of a kinase inhibitor is a critical parameter to minimize off-target effects. This compound has been profiled against a broad panel of kinases to assess its specificity.

| This compound Concentration | Syk Inhibition | Activity of Other Kinases |

| 50 nM | 92%[2][5] | >70% activity retained[2][5] |

Table 2: Kinase selectivity profile of this compound.

This high degree of selectivity indicates that this compound is a specific inhibitor of Syk, which is a desirable characteristic for a therapeutic agent.

Cellular Characterization: Functional Effects

The in vitro cellular effects of this compound have been studied in various cell types, primarily platelets and B-lineage cells, where Syk signaling is prominent.

Platelet Function

Syk is essential for platelet activation mediated by ITAM-containing receptors like the GPVI/FcRγ complex and FcγRIIA.[3][5] this compound has been shown to effectively inhibit these pathways.

| Assay | Stimulus | Effect of this compound | Concentration Range |

| Platelet Aggregation | HIT Immune Complex | Complete Inhibition[5][9][10][11] | 0.3 - 3 µM[5][10][11] |

| Platelet Aggregation | Convulxin (GPVI agonist) | Dose-dependent Inhibition[5] | 0 - 50 µM[5][6] |

| Platelet Aggregation | ADP | No Inhibition[5][10][11] | Tested up to 50 µM[5][6] |

| Platelet Aggregation | Thrombin (via PAR1) | No Inhibition[5] | Not specified |

| Calcium Flux | Convulxin | Dose-responsive Inhibition[5] | 0 - 16 µM[5] |

| Calcium Flux | TRAP-6 (PAR1 agonist) | No Inhibition[5] | Up to 16 µM[5] |

Table 3: Effect of this compound on in vitro platelet function.

These results demonstrate that this compound selectively blocks ITAM-mediated platelet activation pathways while sparing those activated by G-protein coupled receptors like ADP and thrombin receptors.[3][5][12]

B-Cell Function

Syk is indispensable for B-cell receptor (BCR) signaling, which governs B-cell survival, proliferation, and differentiation.[2][8]

| Cell Type | Assay | Effect of this compound |

| Chronic Lymphocytic Leukemia (CLL) cells | BCR-triggered survival | Antagonized cell survival[2][3] |

| CLL cells | Chemokine Secretion (CCL3, CCL4) | Inhibited[2] |

| CLL cells | Migration (towards CXCL12, CXCL13) | Inhibited[2] |

| Pre-B Acute Lymphoblastic Leukemia (ALL) cells | Cell Proliferation | Significant dose-dependent inhibition[13] |

| Pre-B ALL cells | Apoptosis | No significant induction[13] |

Table 4: In vitro effects of this compound on B-lineage cells.

The data indicates that this compound disrupts key pathological processes in malignant B-cells, primarily through anti-proliferative rather than directly cytotoxic mechanisms.[13]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting the kinase activity of Syk, thereby blocking downstream signaling cascades. Upon engagement of ITAM-containing receptors, Src-family kinases (SFKs) phosphorylate the tyrosine residues within the ITAM motif.[5][8] This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment and subsequent activation through phosphorylation.[8] Activated Syk then phosphorylates a host of downstream effector molecules, culminating in cellular activation. This compound, as an ATP-competitive inhibitor, prevents this phosphorylation cascade.[7][13]

Caption: ITAM-mediated signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize this compound, synthesized from the available literature.

Kinase Profiling (General Method)

The molecular specificity of this compound is evaluated using a kinase profiler service (e.g., Millipore's Kinase Profiler).[5]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Assay: The compound is tested at a specified concentration (e.g., 50 nM) against a large panel of purified protein kinases.

-

Detection: Kinase activity is typically measured by quantifying the phosphorylation of a substrate, often using radioisotope-labeled ATP (e.g., ³³P-ATP).

-

Analysis: The percentage of remaining kinase activity in the presence of this compound is calculated relative to a vehicle control (DMSO).

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation in response to various stimuli.[5][6]

-

Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy human donors into citrate-containing tubes. Centrifuge at a low speed to obtain PRP. Adjust platelet count as needed (e.g., 250,000 platelets/µL).[5]

-

Incubation: Pre-incubate PRP with varying concentrations of this compound (e.g., 0-50 µM) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.[5][6]

-

Stimulation: Initiate aggregation by adding a specific agonist, such as:

-

Measurement: Measure platelet aggregation using a lumi-aggregometer, which records the increase in light transmission through the PRP sample as platelets aggregate.[5]

-

Data Analysis: Record the final percentage of aggregation and determine the dose-response relationship for this compound.

B-Cell Proliferation Assay

This assay assesses the anti-proliferative effects of this compound on leukemia cell lines.[3][13]

-

Cell Culture: Culture B-cell lines (e.g., pre-B ALL or CLL cells) in appropriate media (e.g., RPMI with 10% fetal bovine serum).[5]

-

Treatment: Seed cells in multi-well plates and treat with a range of this compound concentrations (e.g., up to 5 µM) or vehicle control.[3][13]

-

Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).[2]

-

Viability/Proliferation Measurement: Assess cell viability and proliferation using standard methods, such as trypan blue exclusion, MTS assay, or flow cytometry-based cell cycle analysis.

-

Analysis: Determine the dose-dependent effect of this compound on cell growth.

Caption: A general experimental workflow for the in vitro characterization of this compound.

Conclusion

The in vitro characterization of this compound establishes it as a highly potent and selective inhibitor of Syk kinase. Its activity is demonstrated through direct enzymatic inhibition and, functionally, through the specific blockade of ITAM-mediated signaling pathways in relevant cell types like platelets and B-cells. It effectively inhibits platelet activation and aggregation driven by immune complexes and GPVI stimulation, while having no effect on GPCR-mediated pathways.[3][5][12] Furthermore, it curtails the survival and proliferation of malignant B-cells that are dependent on BCR signaling.[2][13] These findings underscore the therapeutic potential of targeting Syk with this compound in immune-mediated disorders and hematological cancers.

References

- 1. ushelf.com [ushelf.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Acute Csk inhibition hinders B cell activation by constraining the PI3 kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | Syk | TargetMol [targetmol.com]

- 13. ashpublications.org [ashpublications.org]

PRT-060318: A Technical Guide on a Selective Spleen Tyrosine Kinase (Syk) Inhibitor for Chronic Lymphocytic Leukemia (CLL) Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PRT-060318 (also known as PRT318), a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk). It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved in its investigation for Chronic Lymphocytic Leukemia (CLL).

Core Mechanism of Action in CLL

Spleen Tyrosine Kinase (Syk) is a critical intracellular signaling molecule in B-cells.[1][2] In Chronic Lymphocytic Leukemia, the B-cell receptor (BCR) pathway is often constitutively active, providing essential signals for cell survival, proliferation, and interaction with the tumor microenvironment. Syk is a central node in this pathway, positioned downstream of the BCR.[3]

Upon BCR engagement by an antigen, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a/b coreceptors and becomes activated. Activated Syk then phosphorylates and activates a cascade of downstream targets, including PLCγ2, which ultimately leads to the activation of transcription factors like NF-κB. This signaling cascade promotes CLL cell survival, growth, and the secretion of chemokines that facilitate homing to protective niches like lymph nodes and bone marrow.[4]

This compound is a highly selective, ATP-competitive inhibitor of Syk.[1][2] By binding to the ATP-binding pocket of Syk, it prevents its phosphorylation and activation, effectively blocking the entire downstream signaling cascade. This inhibition antagonizes CLL cell survival, curtails the secretion of crucial chemokines, and impedes the cells' ability to migrate and interact with the supportive microenvironment.[4][5][6]

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in various in vitro assays. The data highlights its potency, selectivity, and functional impact on CLL cells.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | Parameter | Value | Reference |

| Purified Syk Kinase | IC50 | 4 nM | [4][5][7] |

| Kinase Panel (270 kinases) | % Inhibition @ 50 nM | 92% (Syk) | [7] |

| Kinase Panel (other kinases) | % Activity Remaining @ 50 nM | >70% | [4][7] |

| Convulxin-induced Platelet Aggregation | IC50 | 2.5 µM | [7] |

Table 2: Functional Effects of this compound on CLL Cells

| Experimental Model | Effect Measured | Finding | Reference |

| Primary CLL Cells | Survival after BCR triggering | Antagonized CLL cell survival | [4][5][6] |

| Primary CLL Cells in Co-culture | Survival with nurse-like cells | Antagonized CLL cell survival | [4][5][6] |

| Primary CLL Cells | BCR-dependent Chemokine Secretion | Inhibited secretion of CCL3 and CCL4 | [4] |

| Primary CLL Cells | Chemotaxis | Inhibited migration towards CXCL12 and CXCL13 | [4] |

| Primary CLL Cells | Protein Phosphorylation | Inhibited Syk and ERK phosphorylation after BCR triggering | [4][5][6] |

| Pre-B ALL Cell Lines | Cell Proliferation | Dose-dependent inhibition in sensitive cell lines | [1] |

Experimental Protocols & Methodologies

The following section details the methodologies for key experiments cited in the literature for evaluating the effects of this compound on CLL.

Kinase Inhibition Assay (Cell-Free)

To determine the direct inhibitory effect of this compound on its target, a cell-free kinase assay is employed.

-

Objective: To measure the IC50 value of this compound against purified Syk kinase.

-

Methodology: Purified recombinant Syk kinase is incubated with a specific substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using radiometric or fluorescence-based methods. The IC50 is calculated as the concentration of this compound required to inhibit 50% of the kinase activity.[4][7] For selectivity, this compound is tested against a broad panel of other purified kinases.[7]

CLL Cell Viability and Apoptosis Assays

These assays assess the impact of this compound on the survival of primary CLL cells, particularly in contexts that mimic the supportive tumor microenvironment.

-

Objective: To determine if this compound can overcome pro-survival signals and induce apoptosis in CLL cells.

-

Methodology:

-

Cell Isolation: Primary CLL cells are isolated from patient peripheral blood.

-

Culture Conditions: Cells are cultured under various conditions: (a) media alone, (b) with BCR stimulation (e.g., anti-IgM), or (c) co-cultured with supportive cells like nurse-like cells or stromal cells.[4][5]

-

Treatment: Cultures are treated with a dose range of this compound (e.g., 0-5 µM) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[1][4]

-

Analysis: Cell viability and apoptosis are measured using techniques such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. A decrease in viable cells (Annexin V-/PI-) and an increase in apoptotic cells (Annexin V+/PI-) in the this compound-treated groups indicate drug efficacy.

-

Chemokine Secretion and Cell Migration Assays

These functional assays measure the ability of this compound to disrupt CLL cell communication and trafficking.

-

Objective: To quantify the inhibition of chemokine secretion and chemotaxis.

-

Methodology (Secretion): CLL cells are stimulated to secrete chemokines (e.g., via BCR activation). The supernatant is collected after treatment with this compound or vehicle. The concentration of chemokines like CCL3 and CCL4 is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]

-

Methodology (Migration): A Transwell or Boyden chamber assay is used. The lower chamber contains a chemoattractant (e.g., CXCL12, CXCL13). This compound-treated or control CLL cells are placed in the upper chamber. The number of cells that migrate through the porous membrane to the lower chamber over several hours is counted, typically by flow cytometry. A reduction in migrated cells indicates an inhibitory effect.[4]

Western Blotting for Phospho-Protein Analysis

This technique is used to confirm the on-target effect of this compound on the BCR signaling pathway.

-

Objective: To visualize the inhibition of Syk and downstream protein phosphorylation.

-

Methodology: CLL cells are pre-treated with this compound and then stimulated via the BCR (e.g., with anti-IgM). Cells are lysed, and proteins are separated by SDS-PAGE. Specific antibodies against phosphorylated forms of Syk (p-Syk) and downstream targets like ERK (p-ERK) are used to detect the levels of protein activation. A reduced signal for the phosphorylated proteins in this compound-treated samples confirms pathway inhibition.[4]

Preclinical In Vivo Data

While extensive in vivo data for this compound specifically in CLL models is not widely published in the provided results, its oral bioavailability and in vivo activity have been demonstrated in other models. In a transgenic mouse model of heparin-induced thrombocytopenia (HIT), a disease also mediated by ITAM signaling, oral administration of this compound markedly reduced thrombosis.[4][8] This study confirms that the compound is orally active and can effectively inhibit a Syk-dependent signaling pathway in a whole-animal system, providing a strong rationale for its investigation in in vivo CLL models like patient-derived xenografts (PDX).[5][6]

Related Compounds: Cerdulatinib (PRT062070)

It is relevant to note a related compound, Cerdulatinib (PRT062070), which is a dual inhibitor of Syk and the Janus kinases (JAK).[9][10][11] Cerdulatinib has also shown promising preclinical activity in CLL by simultaneously antagonizing both BCR signaling and cytokine-mediated JAK/STAT signaling, which also provides survival support to CLL cells.[10][12] Studies with Cerdulatinib have shown it can induce apoptosis in CLL cells, overcome microenvironmental support, and block the proliferation of both ibrutinib-sensitive and resistant primary CLL cells.[9][12] This dual-targeting approach highlights the broader strategy of inhibiting key survival pathways in B-cell malignancies.

Conclusion

This compound is a potent and highly selective Syk inhibitor that effectively targets the BCR signaling pathway, a cornerstone of CLL cell survival and pathogenesis. Preclinical data robustly demonstrates its ability to antagonize CLL cell survival, inhibit protective microenvironmental interactions, and block key downstream signaling events. The detailed experimental protocols provide a framework for its further investigation. As a research tool, this compound is invaluable for dissecting the role of Syk in CLL biology. As a therapeutic candidate, it represents a targeted approach to disrupting the fundamental signaling network that drives this disease.

References

- 1. ashpublications.org [ashpublications.org]

- 2. researchgate.net [researchgate.net]

- 3. ashpublications.org [ashpublications.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Syk | TargetMol [targetmol.com]

- 7. Cas 1194961-19-7,this compound | lookchem [lookchem.com]

- 8. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. selleckchem.com [selleckchem.com]

- 12. ashpublications.org [ashpublications.org]

Role of PRT-060318 in Fc receptor signaling

An In-depth Technical Guide on the Role of PRT-060318 in Fc Receptor Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (also known as PRT318) is a potent and selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical non-receptor tyrosine kinase that plays a central role in transducing signals from various immunoreceptors, including Fc receptors (FcR) and the B-cell receptor (BCR). By targeting Syk, this compound effectively blocks downstream signaling cascades that lead to cellular activation, inflammation, and immune responses. This guide details the mechanism of this compound in the context of Fc receptor signaling, presents key quantitative data on its activity, outlines relevant experimental protocols, and provides visual diagrams of the associated pathways.

Introduction to Fc Receptor Signaling and the Role of Syk

Fc receptors are proteins found on the surface of various immune cells, such as macrophages, neutrophils, mast cells, and platelets, that bind to the Fc (Fragment, crystallizable) region of antibodies.[1][2] When antibodies, complexed with antigens (immune complexes), bind to and cross-link these receptors, they trigger a potent intracellular signaling cascade.

A key element of this cascade is the Immunoreceptor Tyrosine-based Activation Motif (ITAM), a conserved sequence in the cytoplasmic tail of the Fc receptor or its associated subunits.[3][4] The signaling process proceeds as follows:

-

Receptor Cross-linking: Immune complexes bind to multiple Fc receptors, bringing them into close proximity.

-

ITAM Phosphorylation: This clustering activates Src-family kinases (SFKs), which phosphorylate the tyrosine residues within the ITAMs.[3][5]

-

Syk Recruitment and Activation: The now doubly phosphorylated ITAMs serve as high-affinity docking sites for the tandem SH2 domains of Syk.[5] This binding relieves autoinhibition and, coupled with further phosphorylation by SFKs, leads to the full activation of Syk's kinase domain.[5]

-

Downstream Signaling: Activated Syk phosphorylates a host of downstream adapter proteins and enzymes, such as PLCγ2 and LAT, initiating pathways that result in calcium mobilization, activation of transcription factors (like NF-κB), and ultimately, cellular responses like phagocytosis, degranulation, cytokine release, and platelet activation.[6][7][8]

Given its central position, Syk represents a key strategic target for therapeutic intervention in diseases driven by immune complex-mediated Fc receptor activation.

This compound: A Selective Syk Inhibitor

This compound is an ATP-competitive inhibitor that selectively targets the kinase activity of Syk.[9] Its action prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade initiated by Fc receptor engagement. This blockade of the FcR-ITAM-Syk axis is the basis for its therapeutic potential in various autoimmune and inflammatory conditions.

Mechanism of Action Diagram

References

- 1. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. euncl.org [euncl.org]

- 3. Phosphorylation on Syk Y342 is important for both ITAM and hemITAM signaling in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. embopress.org [embopress.org]

- 8. researchgate.net [researchgate.net]

- 9. Scholars@Duke publication: Heparin-induced thrombocytopenia/thrombosis in a transgenic mouse model demonstrates the requirement for human platelet factor 4 and platelet activation through fcyriia [scholars.duke.edu]

PRT-060318: A Deep Dive into its Mechanism and Impact on B-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT-060318 is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in the signaling cascades of various immune cells, including B-lymphocytes. Syk plays a pivotal role in transducing signals from the B-cell receptor (BCR), which is essential for B-cell development, activation, proliferation, and survival. Dysregulation of the BCR signaling pathway is a hallmark of numerous B-cell malignancies, making Syk a compelling therapeutic target. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action and its profound effects on B-cell activation.

Mechanism of Action: Inhibition of the B-Cell Receptor Signaling Pathway

Upon antigen binding, the B-cell receptor (BCR) initiates a signaling cascade that is fundamental to B-cell function. This process begins with the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR-associated CD79a and CD79b proteins by Src family kinases. This phosphorylation event creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the BCR complex and subsequent activation through phosphorylation.

Activated Syk then phosphorylates a multitude of downstream effector molecules, including BLNK, PLCγ2, and Vav, which in turn activate several key signaling pathways:

-

Phospholipase C gamma 2 (PLCγ2) Pathway: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and activation of Protein Kinase C (PKC).

-

Vav/Rac Pathway: Activates pathways involved in cytoskeletal rearrangement and cell migration.

-

PI3K/Akt Pathway: Promotes cell survival and proliferation.

-

MAPK/ERK Pathway: Induces the expression of transcription factors crucial for B-cell activation and differentiation.

This compound acts as an ATP-competitive inhibitor of Syk, binding to the kinase domain and preventing the transfer of phosphate to its substrates. By effectively blocking Syk activity, this compound abrogates the entire downstream signaling cascade originating from the BCR.

Figure 1: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The inhibitory potency and effects of this compound on B-cell functions have been quantified in various preclinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| Purified Syk Kinase | Cell-free kinase assay | 4 nM | [1][2] |

| Syk Phosphorylation (Y352) in DHL4 B-cells | Western Blot | Dose-dependent inhibition | [3] |

| Erk1/2 Phosphorylation in Ramos cells | MSD assay | 15.85 nM | [4] |

| CD69 Expression in human primary B-cells | Flow Cytometry | 630.96 nM | [4] |

Table 2: Effects of this compound on B-Cell Malignancy Cell Lines

| Cell Line | B-Cell Malignancy Type | Effect | Concentration/IC50 | Reference |

| LY7, LY18 | Diffuse Large B-cell Lymphoma (DLBCL) | Inhibition of growth | Dose-dependent (0-3µM) | [4] |

| LY3, LY4 | Diffuse Large B-cell Lymphoma (DLBCL) | Resistant to growth inhibition | > 3µM | [4] |

| Pre-B ALL cell lines (e.g., RS4;11, REH) | B-cell Acute Lymphoblastic Leukemia | Inhibition of proliferation | IC50 < 4.5 µM | [5] |

| Pro-B ALL cell lines | B-cell Acute Lymphoblastic Leukemia | Resistant to proliferation inhibition | IC50 > 4.5 µM | [5] |

| CLL cells | Chronic Lymphocytic Leukemia | Antagonizes survival after BCR triggering | Not specified | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Western Blot for Syk Phosphorylation

This protocol describes the assessment of Syk phosphorylation in a B-cell line upon BCR stimulation and treatment with this compound.

Figure 2: Workflow for Western Blot analysis of Syk phosphorylation.

Detailed Steps:

-

Cell Culture and Treatment: DHL4 B-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are pre-incubated with varying concentrations of this compound for 1 hour at 37°C.[3]

-

BCR Activation: B-cell receptor is stimulated by adding 5 µg/mL of anti-IgG antibody for 30 minutes at 37°C.[3]

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

-

SDS-PAGE: An equal amount of protein from each sample is loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of Syk at tyrosine 352 (anti-phospho-SYK(Y352)).[3]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the emitted light is captured using a chemiluminescence imaging system.

XTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells, to assess the anti-proliferative effects of this compound.

Detailed Steps:

-

Cell Seeding: B-ALL cell lines are seeded in 96-well plates at an appropriate density (e.g., 1x10^4 to 5x10^4 cells/well) in 100 µL of culture medium.[3]

-

Compound Treatment: Cells are treated with increasing concentrations of this compound (e.g., 100 nM – 10 µM) and incubated for 72 hours.[5]

-

XTT Reagent Preparation: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent is mixed with an activation reagent (e.g., phenazine methosulfate - PMS) immediately before use.

-

Incubation with XTT: The XTT/PMS solution is added to each well and the plate is incubated for 2-4 hours at 37°C. During this time, metabolically active cells reduce the yellow XTT tetrazolium salt to a soluble orange formazan product.

-

Absorbance Measurement: The absorbance of the orange formazan product is measured using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of around 650 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation inhibition compared to untreated control cells, and the IC50 value is determined.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells to determine the mode of cell death induced by this compound.

Detailed Steps:

-

Cell Treatment: Sensitive pre-B ALL cell lines are incubated with increasing concentrations of this compound (up to 5 µM) for a specified period (e.g., 24-48 hours).[3]

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis and necrosis induced by this compound.

Transwell Migration Assay

This assay assesses the ability of this compound to inhibit B-cell migration towards a chemoattractant.

Detailed Steps:

-

Transwell Setup: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., CXCL12 or CXCL13).[1]

-

Cell Preparation: CLL cells are pre-treated with this compound or vehicle control.

-

Cell Seeding: The treated cells are seeded into the upper chamber of the Transwell insert in serum-free medium.

-

Incubation: The plate is incubated for a few hours to allow for cell migration towards the chemoattractant in the lower chamber.

-

Quantification of Migrated Cells:

-

Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

-

The stained cells are counted under a microscope, or the stain is eluted and the absorbance is measured.

-

-

Data Analysis: The number of migrated cells in the this compound-treated group is compared to the control group to determine the percentage of migration inhibition.

Conclusion

This compound is a highly selective and potent inhibitor of Syk kinase that effectively disrupts B-cell receptor signaling. Its mechanism of action translates into significant anti-proliferative and anti-survival effects in various B-cell malignancies, particularly those dependent on BCR signaling for their growth and survival. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other Syk inhibitors in the context of B-cell-driven diseases. The quantitative data underscores its potency and provides a basis for dose-finding studies in preclinical and clinical settings. Further research into the nuances of its effects on different B-cell subsets and in combination with other therapeutic agents will continue to elucidate the full potential of this targeted therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Investigation of PRT-060318 in Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of PRT-060318 in various thrombosis models. This compound, a novel and selective inhibitor of spleen tyrosine kinase (Syk), has shown significant promise in preventing thrombosis, particularly in the context of heparin-induced thrombocytopenia (HIT). This document details the core mechanism of action, experimental protocols, and key quantitative data from preclinical studies.

Core Concept: Targeting Syk with this compound in Thrombosis

Thrombosis, the formation of a blood clot inside a blood vessel, can lead to severe cardiovascular events. In certain pathological conditions, such as heparin-induced thrombocytopenia (HIT), immune complexes activate platelets through the FcγRIIA receptor, leading to a prothrombotic state.[1][2][3] The signaling cascade initiated by FcγRIIA activation is heavily dependent on the spleen tyrosine kinase (Syk).[1][4]

This compound (also known as PRT318) is a potent and selective adenosine triphosphate (ATP)-competitive inhibitor of Syk.[5][6] By inhibiting Syk, this compound effectively blocks the downstream signaling that leads to platelet activation, aggregation, and subsequent thrombus formation.[1][5] This targeted approach offers a promising therapeutic strategy for thrombosis, particularly in immune-mediated conditions like HIT.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/Enzyme System | Agonist | Reference |

| IC50 (Syk Kinase) | 4 nM | Purified Syk kinase | - | [5][7] |

| IC50 (Platelet Aggregation) | 2.5 ± 0.2 µM | Human Platelet-Rich Plasma (PRP) | Convulxin (8 ng/mL) | [8] |

| Inhibition of HIT IC-Induced Aggregation | Complete inhibition at 0.3 - 3 µM | Human and Transgenic Mouse Platelets | HIT Immune Complex | [9][10] |

| Effect on ADP-Induced Aggregation | No inhibition up to 50 µM | Human Platelets | ADP (5 µM) | [4] |

Table 2: In Vivo Efficacy of this compound in a Transgenic HIT Mouse Model

| Parameter | This compound Treated | Vehicle Control | p-value | Reference |

| Nadir Platelet Count (% of baseline) | 89.8 ± 1.1% | 48.8 ± 6.7% | p = 0.00003 | [9] |

| Thrombosis Score | Significantly lower | Higher | < 0.05 | [7] |

| Oral Dose | 30 mg/kg, twice daily | Vehicle | - | [9] |

| Plasma Concentration (2 hrs post-dose) | 7.1 µM | - | - | [9] |

Signaling Pathway

The following diagram illustrates the central role of Syk in the FcγRIIA-mediated platelet activation pathway and the inhibitory action of this compound.

Caption: FcγRIIA signaling cascade and the inhibitory effect of this compound.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol is designed to assess the effect of this compound on platelet aggregation induced by various agonists.

1. Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy human donors into tubes containing 3.8% sodium citrate.

-

Centrifuge the blood at 240g for 10 minutes at room temperature to separate the PRP.[11]

-

Carefully collect the upper PRP layer.

2. Platelet Aggregation Measurement:

-

Pre-incubate PRP with varying concentrations of this compound (e.g., 0-50 µM) or vehicle (DMSO) for 15 minutes at 37°C in an aggregometer cuvette.[4][9]

-

Initiate platelet aggregation by adding an agonist. Common agonists include:

-

Measure the change in light transmission for up to 30 minutes using a light transmission aggregometer.[6] An increase in light transmission corresponds to platelet aggregation.

In Vivo Heparin-Induced Thrombocytopenia (HIT) Mouse Model

This in vivo model is used to evaluate the efficacy of this compound in preventing thrombocytopenia and thrombosis in a disease-relevant setting.

1. Animal Model:

2. Induction of HIT:

-

On day 0, administer a HIT-like monoclonal antibody (KKO, 20 mg/kg, intraperitoneally) to the mice.[8]

-

From days 1 through 7, administer heparin (1400 U/kg, subcutaneously) once daily.[8]

3. This compound Administration:

-

The experimental group receives this compound (e.g., 30 mg/kg) orally via gavage twice a day from days 1 through 7.[8]

-

The control group receives a vehicle (e.g., sterile water) on the same schedule.[8]

4. Monitoring and Analysis:

-

Platelet Counts: Monitor platelet counts daily to assess the development of thrombocytopenia. The nadir platelet count is a key endpoint.

-

Thrombosis Quantification:

-

At the end of the study, perfuse the organs (e.g., lungs) with saline.[1]

-

A novel near-infrared imaging approach can be used for quantitative evaluation of thrombosis.[1]

-

This involves injecting fluorescently labeled platelets and imaging the excised lungs.[1]

-

The "Thrombosis Score" is calculated as the number of thrombi multiplied by the average fluorescence intensity.[1]

-

Experimental Workflow

The following diagram outlines the general workflow for the in vivo investigation of this compound in the HIT mouse model.

Caption: In vivo experimental workflow for this compound in the HIT mouse model.

This technical guide provides a foundational understanding of the preclinical investigation of this compound in thrombosis models. The presented data and protocols highlight the potential of Syk inhibition as a therapeutic strategy and offer a framework for further research in this area.

References

- 1. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. portlandpress.com [portlandpress.com]

- 6. 2.6. Platelet aggregation assay [bio-protocol.org]

- 7. embopress.org [embopress.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PRT-060318 In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the use of PRT-060318, a selective Spleen Tyrosine Kinase (Syk) inhibitor, in a murine xenograft cancer model. The protocol is intended for researchers in oncology and drug development investigating the therapeutic potential of Syk inhibition.

Introduction

This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk) with an IC50 of 4 nM.[1][2][3] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors.[4] In the context of cancer, Syk signaling has been implicated in the survival and proliferation of certain hematological malignancies, such as Chronic Lymphocytic Leukemia (CLL), by mediating B-cell receptor (BCR) signaling.[1][2][5] Preclinical studies have demonstrated that this compound can effectively antagonize CLL cell survival and inhibit BCR-triggered signaling.[1][2][5] While most in vivo data for this compound comes from models of heparin-induced thrombocytopenia (HIT)[4][6][7][8][9], this protocol adapts the established safety and dosing information for use in a solid tumor xenograft model, a common preclinical model for evaluating novel cancer therapeutics.[10]

Mechanism of Action: Syk Inhibition

This compound exerts its therapeutic effect by inhibiting the kinase activity of Syk. In immune cells, and by extension, in certain cancer cells that rely on similar signaling pathways, the engagement of immunoreceptors (like the B-cell receptor) leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Syk is recruited to these phosphorylated ITAMs and becomes activated, initiating a downstream signaling cascade that promotes cell survival, proliferation, and cytokine release. This compound competitively binds to the ATP-binding pocket of Syk, preventing its autophosphorylation and subsequent activation of downstream targets.

Caption: Syk Signaling Pathway and Inhibition by this compound.

Quantitative Data from Preclinical In Vivo Studies

The following tables summarize quantitative data from a transgenic mouse model of heparin-induced thrombocytopenia (HIT) treated with this compound. While this is not a cancer model, it provides key insights into the in vivo activity and dosing of the compound.

Table 1: In Vivo Dosing and Efficacy of this compound in a Murine HIT Model

| Parameter | Vehicle Control | This compound | Reference |

| Dosing Regimen | Sterile water, orally via gavage, twice daily | 30 mg/kg, orally via gavage, twice daily | [2][4][6] |

| Treatment Duration | 7 days | 7 days | [2][4] |

| Nadir Platelet Count (% of baseline) | 48.8 ± 6.7% | 89.8 ± 1.1% | [6] |

| Thrombosis Score | Significantly higher | Significantly reduced | [4][7] |

Table 2: Pharmacokinetic/Pharmacodynamic Data

| Parameter | Value | Time Point | Reference |

| Plasma Concentration of this compound | 7.1 µM | 2 hours post-dose | [6] |

| Inhibition of Platelet Aggregation (ex vivo) | Markedly reduced | Not specified | [9] |

Experimental Protocol: this compound in a Subcutaneous Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. The specific cancer cell line should be chosen based on evidence of Syk pathway activation or dependency.

Materials

-

This compound (stored as per manufacturer's instructions)

-

Vehicle (e.g., sterile water)

-

Cancer cell line with known Syk pathway involvement

-

Cell culture medium and supplements

-

Matrigel (or other appropriate extracellular matrix)

-

6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

-

Sterile syringes and needles

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

-

Standard animal housing and care facilities

Experimental Workflow

Caption: Experimental Workflow for a Xenograft Efficacy Study.

Step-by-Step Procedure

-

Cell Culture and Preparation:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest cells during the logarithmic growth phase and assess viability (should be >95%).

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells per 100 µL). Keep on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice using isoflurane.

-

Subcutaneously inject the cell suspension (e.g., 100 µL) into the right flank of each mouse.

-

Monitor the animals until they have fully recovered from anesthesia.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow.

-

Begin measuring tumor volume 2-3 times per week using calipers once tumors are palpable.

-

Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

-

Randomization:

-

When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

-

-

Treatment Administration:

-

This compound Group: Prepare a fresh formulation of this compound in the vehicle at the desired concentration. Based on previous studies, a starting dose of 30 mg/kg administered orally via gavage twice daily is recommended.[2][4][6]

-

Vehicle Control Group: Administer an equivalent volume of the vehicle using the same route and schedule.

-

Continue treatment for the duration of the study (e.g., 21-28 days).

-

-

Efficacy and Toxicity Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

-

Endpoint and Tissue Collection:

-

The study may be concluded when tumors in the control group reach a predetermined size, or at the end of the treatment period.

-

Euthanize mice according to institutional guidelines.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for Syk phosphorylation, or Western blot).

-

Data Analysis

-

Compare the mean tumor volumes between the this compound treated group and the vehicle control group.

-

Calculate the tumor growth inhibition (TGI) for the treated group.

-

Analyze changes in body weight as a measure of systemic toxicity.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Conclusion

This protocol provides a framework for the in vivo evaluation of this compound in a murine cancer model. By inhibiting the Syk signaling pathway, this compound presents a targeted therapeutic strategy for cancers dependent on this pathway. The provided dosing and administration details, derived from successful preclinical studies in other models, offer a solid foundation for designing robust efficacy and safety studies in an oncology setting. Further optimization of the cell line, dosing regimen, and treatment schedule may be required depending on the specific cancer type being investigated.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Syk | TargetMol [targetmol.com]

- 6. ashpublications.org [ashpublications.org]

- 7. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound(PRT318)|PRT-318|Syk inhibitor [dcchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. f.oaes.cc [f.oaes.cc]

Application Notes and Protocols for PRT-060318 in Platelet Aggregation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT-060318 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a critical enzyme in the signaling pathways of various immune and inflammatory cells, including platelets.[1][2] With an IC50 of 4 nM, this compound offers a powerful tool for investigating the role of Syk in platelet activation and aggregation.[1][2] These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo platelet aggregation studies, enabling researchers to effectively explore its therapeutic potential in thrombotic disorders.

Syk plays a crucial role in signal transduction downstream of immunoreceptor tyrosine-based activation motif (ITAM)-containing receptors, such as the glycoprotein VI (GPVI) collagen receptor and the FcγRIIA receptor.[3][4][5] Activation of these receptors by their respective ligands initiates a signaling cascade that is heavily dependent on Syk, leading to platelet activation, aggregation, and thrombus formation.[5][6] this compound specifically targets this pathway, offering a selective approach to inhibiting platelet aggregation mediated by these receptors, without affecting aggregation induced by G-protein coupled receptor agonists like ADP or thrombin.[1][3]

Mechanism of Action

This compound is an ATP-competitive inhibitor of Syk kinase.[7] By binding to the ATP-binding pocket of Syk, it prevents the phosphorylation of downstream signaling molecules, thereby blocking the intracellular signaling cascade that leads to platelet activation. This selective inhibition of the Syk-mediated pathway makes this compound a valuable tool for dissecting the specific contributions of ITAM-mediated signaling in platelet function.

Signaling Pathway of Syk in Platelet Activation

The following diagram illustrates the central role of Syk in the GPVI and FcγRIIA signaling pathways in platelets and the point of inhibition by this compound.

Caption: Syk signaling pathway in platelets and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in platelet aggregation studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Agonist(s) | Species | Reference |

| IC50 | 4 nM | Purified Syk Kinase | N/A | [1][2] |

| Effective Concentration (Platelet Aggregation Inhibition) | 0.3 - 3 µM | HIT Immune Complex | Human, Mouse | [8] |

| No Inhibition Concentration (vs. ADP) | Up to 50 µM | ADP (5µM) | Human | [3] |

| No Inhibition Concentration (vs. TRAP-6) | Up to 16 µM | TRAP-6 (3µM) | Human | [3] |

Table 2: In Vivo Activity of this compound

| Parameter | Value | Animal Model | Application | Reference |

| Oral Dose | 30 mg/kg (twice daily) | Transgenic HIT Mouse | Prevention of thrombocytopenia and thrombosis | [3][8] |

| Plasma Concentration | 7.1 µM (2 hours post-dose) | C57Bl/6 Mice | Correlates with in vitro efficacy | [3][8] |

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Human or mouse whole blood collected in 3.2% sodium citrate

-

Platelet agonists (e.g., convulxin, collagen-related peptide (CRP), HIT immune complexes, ADP, thrombin receptor activating peptide (TRAP-6))

-

Phosphate-buffered saline (PBS)

-

Platelet-poor plasma (PPP)

-

Light transmission aggregometer

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to separate PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in DMSO or PBS to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.

-

-

Platelet Aggregation Assay:

-

Adjust the platelet count of the PRP to 2.5 x 10⁸ platelets/mL with PPP.

-

Pre-warm the PRP samples to 37°C for 10-15 minutes.

-

Add the desired concentration of this compound or vehicle (DMSO) to the PRP and incubate for 5-15 minutes at 37°C with stirring.[3][7]

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add the platelet agonist to the PRP and record the change in light transmission for a defined period (typically 5-10 minutes).

-

The percentage of aggregation is calculated from the change in light transmission.

-

Experimental Workflow for In Vitro Platelet Aggregation Assay:

Caption: Workflow for in vitro platelet aggregation assay using this compound.

In Vivo Thrombosis Model

This protocol describes a general approach for evaluating the antithrombotic efficacy of this compound in a mouse model of heparin-induced thrombocytopenia (HIT), a prothrombotic disorder mediated by FcγRIIA.[3][9]

Materials:

-

This compound

-

Vehicle (e.g., sterile water)

-

Transgenic mice expressing human FcγRIIA (HIT model)

-

HIT-like monoclonal antibody (e.g., KKO)

-

Heparin

-

Anesthetic

-

Blood collection supplies

-

Platelet counting equipment

Procedure:

-

Animal Dosing:

-

Induction of HIT:

-

Inject the mice with a HIT-like monoclonal antibody to induce the formation of immune complexes.

-

Administer heparin to trigger platelet activation and thrombocytopenia.

-

-

Monitoring Platelet Counts:

-

Collect blood samples at baseline and at various time points after the induction of HIT.

-

Determine platelet counts using an automated hematology analyzer or manual methods.

-

-

Assessment of Thrombosis:

-

At the end of the study, euthanize the mice and perfuse the vasculature.

-

Harvest relevant organs (e.g., lungs) and fix them in formalin.

-

Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Examine the tissue sections microscopically for the presence of thrombi and quantify the extent of thrombosis.

-

Logical Relationship for In Vivo Study Design:

Caption: Logical flow of an in vivo study evaluating this compound.

Conclusion

This compound is a highly selective and potent Syk inhibitor that serves as an invaluable research tool for investigating the role of ITAM-mediated signaling in platelet aggregation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies, ultimately contributing to a better understanding of platelet biology and the development of novel antiplatelet therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Rapid ubiquitination of Syk following GPVI activation in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ashpublications.org [ashpublications.org]

- 9. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PRT-060318 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction